O-Anisidine chemical properties for research applications
O-Anisidine chemical properties for research applications
An In-depth Technical Guide to o-Anisidine for Research Applications
Introduction to o-Anisidine
o-Anisidine, systematically known as 2-methoxyaniline, is an aromatic organic compound with the chemical formula CH₃OC₆H₄NH₂.[1] It is a colorless to yellowish liquid that can darken to brown upon exposure to air and light due to oxidation.[1][2] As one of three isomers of methoxy-containing aniline, o-anisidine is a critical chemical intermediate with significant utility across various research and industrial sectors.[1] Its primary importance lies in its role as a precursor in the synthesis of a wide range of more complex molecules, including dyes, pigments, pharmaceuticals, and fragrances.[2][3][4] This guide provides a comprehensive overview of its chemical properties, key applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
o-Anisidine is characterized by a benzene (B151609) ring substituted with both a methoxy (B1213986) (-OCH₃) group and an amino (-NH₂) group at ortho positions.[3] Its physical and chemical properties are pivotal to its application in various synthetic processes. The compound is slightly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and acetone.[1][4]
Table 1: Physical and Chemical Properties of o-Anisidine
| Property | Value | References |
| IUPAC Name | 2-Methoxyaniline | [1][3] |
| CAS Number | 90-04-0 | [1][2][5] |
| Molecular Formula | C₇H₉NO | [1][5] |
| Molecular Weight | 123.15 g/mol | [3][5][6] |
| Appearance | Colorless to yellowish or reddish-brown liquid | [1][2][7] |
| Odor | Amine-like (fishy) | [6][7] |
| Density | 1.092 g/mL at 25 °C | [2][8] |
| Melting Point | 3 to 6.2 °C (37.4 to 43.2 °F) | [1][2][9] |
| Boiling Point | 224-225 °C (435-437 °F) | [1][2][8] |
| Flash Point | 100-107 °C (210-225 °F) (closed cup) | [6][8] |
| Water Solubility | 1.5 g/100 mL to 13 g/L at 20°C | [1][2] |
| Vapor Pressure | < 0.1 mmHg at 20 °C | [6] |
| Vapor Density | 4.25 (Air = 1) | [4][6] |
| log Kₒw (Octanol/Water) | 1.18 | [4][7] |
Key Research Applications
o-Anisidine's versatile chemical nature makes it a valuable intermediate in several fields of research and development.
Synthesis of Dyes and Pigments
The most prominent application of o-anisidine is in the manufacture of azo dyes and pigments.[2][4] It serves as a precursor for a variety of colorants used in textiles, printing inks, tattoo inks, and packaging materials.[2][4][10] Approximately 83% of o-anisidine is used to produce yellow azo pigments like Pigment Yellow 74, and another 4% is used for red azo pigments.[10]
Pharmaceutical and Drug Development
In the pharmaceutical sector, o-anisidine is a key starting material or intermediate for synthesizing various active pharmaceutical ingredients (APIs).[11][12] It is notably used in the production of the expectorant guaiacol (B22219) and as a precursor to vanillin, which has applications in both the pharmaceutical and flavor industries.[2][4][12] Its derivatives are explored for developing analgesics, anti-inflammatory drugs, antihistamines, and antimicrobial compounds.[11]
Flavor and Fragrance Industry
o-Anisidine is a crucial precursor in the synthesis of vanillin, the primary component of vanilla flavor, and ethylvanillin, a more potent synthetic flavoring.[11][12] This application highlights its importance in the food and fragrance industries.
Corrosion Inhibition and Material Science
Derivatives of o-anisidine are effective corrosion inhibitors, particularly for steel in industrial cooling systems and pipelines.[4][13] It is also used as an antioxidant for polymercaptan resins, enhancing the durability of certain polymers.[14][15]
Analytical Chemistry
In analytical chemistry, o-anisidine serves as a complexing indicator for the determination of mercury, showcasing its utility in environmental monitoring and quality control processes.[2][12]
Experimental Protocols
Detailed methodologies are crucial for the effective use of o-anisidine in research. Below are key experimental protocols for its synthesis and a specific analytical application.
Synthesis of o-Anisidine via Reduction of o-Nitroanisole
A primary industrial method for producing o-anisidine is the reduction of o-nitroanisole.[3][9] This can be achieved through catalytic hydrogenation or chemical reduction.
A. Catalytic Hydrogenation Protocol:
-
Apparatus: A high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls.
-
Reagents: o-Nitroanisole, a suitable solvent (e.g., ethanol, methanol), and a catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel).[3][11]
-
Procedure: a. Charge the reactor with o-nitroanisole and the chosen solvent. b. Add the catalyst (typically 1-5% by weight of the o-nitroanisole). c. Seal the reactor and purge it with an inert gas like nitrogen, followed by hydrogen gas. d. Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature (conditions vary based on catalyst and scale).[11] e. Maintain the reaction with vigorous stirring until hydrogen uptake ceases, indicating the completion of the reduction. f. Cool the reactor, vent the excess hydrogen, and purge again with nitrogen. g. Filter the reaction mixture to remove the catalyst. h. The resulting filtrate contains o-anisidine, which can be purified by distillation under reduced pressure.
B. Chemical Reduction (Bechamp Reduction) Protocol:
-
Apparatus: A round-bottom flask with a reflux condenser and mechanical stirrer.
-
Reagents: o-Nitroanisole, iron filings, and a catalytic amount of hydrochloric acid (HCl).[11]
-
Procedure: a. Add water, iron filings, and a small amount of HCl to the flask and heat the mixture. b. Slowly add o-nitroanisole to the stirred mixture. The reaction is exothermic and may require cooling to control. c. After the addition is complete, heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). d. Make the reaction mixture basic with an alkali (e.g., sodium carbonate) to precipitate iron oxides. e. Isolate the o-anisidine from the mixture by steam distillation or solvent extraction. f. Purify the crude product by vacuum distillation.
Use as a Heartwood Indicator
o-Anisidine can be used to differentiate heartwood from sapwood in certain tree species.[1]
-
Reagent Preparation: a. Solution A: Dissolve o-anisidine in a dilute acid solution (e.g., 1% HCl). b. Solution B: Prepare a dilute aqueous solution of sodium nitrite (B80452) (NaNO₂).
-
Procedure: a. Prepare a fresh, clean-cut surface of the wood to be tested. b. Diazotize the o-anisidine by mixing Solution A with Solution B immediately before application. This forms a diazonium salt. c. Apply the freshly prepared diazonium salt solution to the wood surface. d. A reddish-brown azo dye will form upon reaction with polyphenols present in the heartwood, creating a distinct color change that is absent in the sapwood.[1]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows involving o-anisidine.
Caption: Synthesis workflow for o-Anisidine from 2-Chloronitrobenzene.
Caption: Key application pathways originating from o-Anisidine.
Safety and Handling
o-Anisidine is classified as a hazardous substance and requires careful handling.[3][16] It is toxic if swallowed, inhaled, or absorbed through the skin.[16][17] Acute exposure can cause skin and eye irritation, while chronic exposure may lead to effects on the blood, such as methemoglobinemia, characterized by cyanosis (bluish skin discoloration).[16][18] The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in animal studies.[1][19] Animal studies have reported tumors of the urinary bladder following oral exposure.[19]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[17][20]
-
Avoid breathing vapors or mists.[16]
-
Store in a cool, dry, well-ventilated place away from light and incompatible materials like strong oxidizing agents and acids.[6][16]
-
Wash hands thoroughly after handling.[16]
References
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 邻茴香胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. nandosal.com [nandosal.com]
- 11. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 12. nbinno.com [nbinno.com]
- 13. o-Anisidine CAS#: 90-04-0 [amp.chemicalbook.com]
- 14. o-Anisidine Hydrochloride - OEHHA [oehha.ca.gov]
- 15. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. lobachemie.com [lobachemie.com]
- 18. ICSC 0970 - o-ANISIDINE [chemicalsafety.ilo.org]
- 19. epa.gov [epa.gov]
- 20. fishersci.com [fishersci.com]
